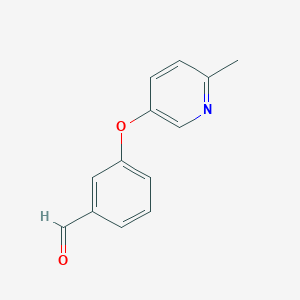

3-((6-Methylpyridin-3-yl)oxy)benzaldehyde

Beschreibung

3-((6-Methylpyridin-3-yl)oxy)benzaldehyde is a benzaldehyde derivative featuring a pyridine ring substituted with a methyl group at the 6-position, connected via an ether linkage to the 3-position of the benzaldehyde core. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The aldehyde group offers reactivity for further functionalization, while the methylpyridinyloxy substituent may enhance solubility or influence binding interactions in biological systems.

Eigenschaften

Molekularformel |

C13H11NO2 |

|---|---|

Molekulargewicht |

213.23 g/mol |

IUPAC-Name |

3-(6-methylpyridin-3-yl)oxybenzaldehyde |

InChI |

InChI=1S/C13H11NO2/c1-10-5-6-13(8-14-10)16-12-4-2-3-11(7-12)9-15/h2-9H,1H3 |

InChI-Schlüssel |

VQICFLJJZUHQBS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=C(C=C1)OC2=CC=CC(=C2)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-((6-Methylpyridin-3-yl)oxy)benzaldehyd beinhaltet typischerweise die Reaktion von 6-Methylpyridin-3-ol mit 3-Formylphenylboronsäure in Gegenwart eines geeigneten Katalysators. Eine gängige Methode besteht darin, 6-Methylpyridin-3-ol und 3-Formylphenylboronsäure in Dichlormethan zu lösen, gefolgt von der Zugabe von Pyridin als Base. Die Reaktionsmischung wird dann bei Raumtemperatur gerührt, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 3-((6-Methylpyridin-3-yl)oxy)benzaldehyd nicht weit verbreitet sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, umfassen, um Ausbeute und Reinheit zu maximieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-((6-Methylpyridin-3-yl)oxy)benzaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.

Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.

Substitution: Der Benzolring kann elektrophil aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).

Substitution: Elektrophil aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Halogene (z. B. Br2) und Nitriermittel (z. B. HNO3).

Hauptprodukte, die gebildet werden

Oxidation: 3-((6-Methylpyridin-3-yl)oxy)benzoesäure.

Reduktion: 3-((6-Methylpyridin-3-yl)oxy)benzylalkohol.

Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-((6-Methylpyridin-3-yl)oxy)benzaldehyd hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, interagieren, um seine Wirkungen auszuüben. Die genauen beteiligten Wege können variieren, aber sie beinhalten oft die Bindung an spezifische Stellen auf Zielmolekülen, was zu Veränderungen in ihrer Aktivität oder Funktion führt.

Wirkmechanismus

The mechanism of action of 3-((6-Methylpyridin-3-yl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to specific sites on target molecules, leading to changes in their activity or function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- 3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1) : Features dual 4-fluorobenzyloxy groups at positions 3 and 4 of the benzaldehyde ring, synthesized via nucleophilic substitution with 1-(bromomethyl)-4-fluorobenzene and K₂CO₃ in acetonitrile (72.8% yield) .

- 4-Methoxy-3-(6-oxo-1,6-dihydropyridin-3-yl)benzaldehyde: Contains a dihydropyridinone ring at position 3 and a methoxy group at position 4, introducing hydrogen-bonding capabilities .

In contrast, the target compound’s 6-methylpyridinyloxy group provides a balance of lipophilicity and electron-donating effects, distinct from the electron-withdrawing fluorine in B1 or the hydrogen-bonding dihydropyridinone in the analog from .

Physicochemical Properties

Research Findings

- Substituent Effects : Fluorine in B1 increases electrophilicity at the aldehyde (νC=O ~1700 cm⁻¹ in IR), whereas the target’s methylpyridine may lower this frequency due to electron donation .

- Solubility: The dihydropyridinone analog’s solubility in polar solvents (e.g., DMSO) exceeds that of B1 or the target compound, as inferred from structural features .

- Thermal Stability : B1’s fluorinated aromatic system likely enhances thermal stability (mp >150°C), while the target’s pyridine ring may confer lower melting points .

Biologische Aktivität

3-((6-Methylpyridin-3-yl)oxy)benzaldehyde is a substituted benzaldehyde characterized by a unique structure that includes a benzaldehyde moiety linked to a 6-methylpyridine group through an ether bond. This compound has garnered attention due to its potential biological activities, making it a candidate for further research in pharmacology and medicinal chemistry.

The compound's synthesis can be achieved through various methods, reflecting its accessibility for research and application. The presence of the pyridine ring in its structure enhances its reactivity, allowing it to participate in diverse chemical reactions.

Biological Activities

Research indicates that 3-((6-Methylpyridin-3-yl)oxy)benzaldehyde exhibits several biological activities, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies indicate that derivatives with similar structures may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.

- Neuroprotective Effects : Some benzaldehyde derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Anticancer Activity

A study on related compounds demonstrated that certain benzaldehyde derivatives inhibited the growth of cancer cells in vitro. For instance, the compound 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA) was shown to selectively inhibit the proliferation of colorectal cancer cells with an IC50 value of 24.95 µM, highlighting the potential of similar structures like 3-((6-Methylpyridin-3-yl)oxy)benzaldehyde in cancer therapy .

Antimicrobial Studies

Research has indicated that compounds with structural similarities to 3-((6-Methylpyridin-3-yl)oxy)benzaldehyde possess antimicrobial properties. These studies often involve assessing the inhibition of fungal growth and toxin production, particularly against strains like Aspergillus flavus, which is known for producing aflatoxins .

Interaction Studies

Interaction studies focusing on binding affinities with biological targets are crucial for understanding the pharmacodynamics of 3-((6-Methylpyridin-3-yl)oxy)benzaldehyde. For example, investigations into its interaction with enzymes or receptors can provide insights into its mechanism of action and therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxybenzaldehyde | Structure | Contains a hydroxyl group enhancing hydrogen bonding. |

| 4-Methylbenzaldehyde | Structure | Simple methyl substitution without heteroatoms. |

| 5-(Pyridin-2-yloxy)benzaldehyde | Structure | Similar ether linkage but differs in pyridine positioning. |

The unique combination of a methyl-substituted pyridine ring and an aldehyde functional group makes 3-((6-Methylpyridin-3-yl)oxy)benzaldehyde particularly interesting for both synthetic and medicinal chemistry applications. Its distinct reactivity patterns compared to other similar compounds allow for targeted modifications that could enhance its biological activity or selectivity towards specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.